{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}dimethylamine oxalate
Overview
Description
{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}dimethylamine oxalate is a useful research compound. Its molecular formula is C15H22ClNO6 and its molecular weight is 347.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.1135651 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Chemistry Applications
- The photoassisted Fenton reaction has been utilized for the complete oxidation of water pollutants, where compounds like metolachlor and methyl parathion were decomposed. This process resulted in the formation of various intermediates, including oxalate, indicating the potential application of this reaction in environmental remediation efforts to address pesticide contamination in water sources (Pignatello & Sun, 1995).
Pharmacological Applications
- A study on novel 5-HT2A receptor antagonists revealed the pharmacological profiles of R-96544, the active form of R-102444, which showed potent, competitive, and 5-HT(2A)-selective activity. This compound demonstrated significant inhibition of ex vivo platelet aggregation, indicating its potential as a therapeutic agent (Ogawa et al., 2002).
Properties
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11-10-12(4-5-13(11)14)17-9-8-16-7-6-15(2)3;3-1(4)2(5)6/h4-5,10H,6-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZCOBGMSRHOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCN(C)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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